molecular formula C20H16N2O4S B2769686 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922011-38-9

4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2769686
CAS No.: 922011-38-9
M. Wt: 380.42
InChI Key: PPNMPSHSLRYESU-UHFFFAOYSA-N
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Description

4-Methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the core dibenzo[b,f][1,4]oxazepine structure. This can be achieved through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific receptors or enzymes can make it a candidate for treating various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Dibenz[b,f][1,4]oxazepine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.

  • Sulfonamide derivatives: Other sulfonamide compounds with varying side chains can exhibit different biological activities.

Uniqueness: What sets 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide apart is its specific combination of structural features, which can lead to unique chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Biological Activity

4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure combines a dibenzo[b,f][1,4]oxazepine core with a benzenesulfonamide moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H18N2O4S
  • Molecular Weight : 394.44 g/mol
  • CAS Number : Not explicitly listed but related compounds are referenced in various databases.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antimicrobial Activity : Compounds in the dibenzo[b,f][1,4]oxazepine class have shown antimicrobial properties. For instance, derivatives have been tested against a range of bacterial strains, demonstrating inhibition of growth at certain concentrations .
  • Anticancer Properties : Some studies suggest that these compounds may induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this moiety have been evaluated for their ability to reduce inflammation in various models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides act by inhibiting enzymes involved in bacterial folate synthesis. This mechanism can be extrapolated to potential effects on cancer cell metabolism.
  • Interaction with Cellular Pathways : The dibenzo[b,f][1,4]oxazepine core may interact with specific cellular receptors or pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific strain tested .

CompoundMIC (µg/mL)Bacterial Strain
4-methyl-N-(11-oxo...)64Staphylococcus aureus
4-methyl-N-(11-oxo...)128Escherichia coli

Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells.

Cell LineIC50 (µM)
MCF-715
HeLa20

Study 3: Anti-inflammatory Effects

Research highlighted the anti-inflammatory potential of sulfonamide derivatives in animal models. Administration resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Properties

IUPAC Name

4-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-13-6-9-15(10-7-13)27(24,25)22-14-8-11-18-16(12-14)20(23)21-17-4-2-3-5-19(17)26-18/h2-12,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNMPSHSLRYESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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